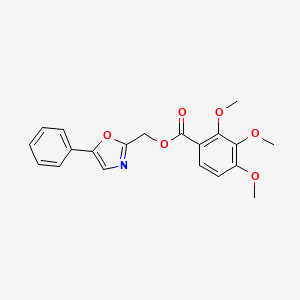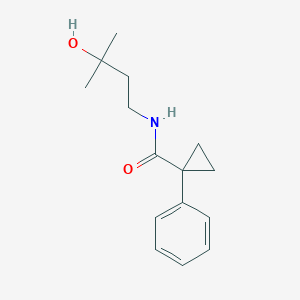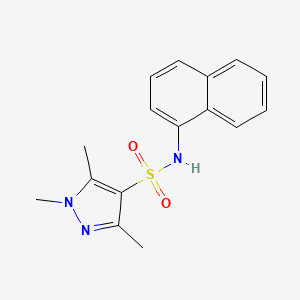![molecular formula C16H19BrN2OS B7682725 2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as BTEA. BTEA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of BTEA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. BTEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. BTEA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTEA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BTEA has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, BTEA has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
BTEA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BTEA has been found to have low toxicity and has not been associated with any significant side effects. However, BTEA has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. In addition, BTEA has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are a number of potential future directions for research on BTEA. One area of interest is the development of BTEA derivatives with improved solubility and bioavailability. Another area of interest is the study of BTEA in animal models of disease, to better understand its potential therapeutic applications. In addition, the mechanism of action of BTEA could be further studied to identify new targets for drug development.
合成法
BTEA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromobenzyl bromide with ethylamine to form 2-(4-bromobenzyl) ethylamine. This intermediate is then reacted with thiophen-2-ylacetic acid to form BTEA.
科学的研究の応用
BTEA has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. BTEA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c1-2-19(11-13-5-7-14(17)8-6-13)12-16(20)18-10-15-4-3-9-21-15/h3-9H,2,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUWCFZAAEQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)

![1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)